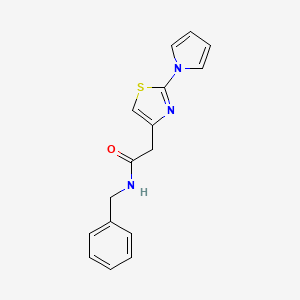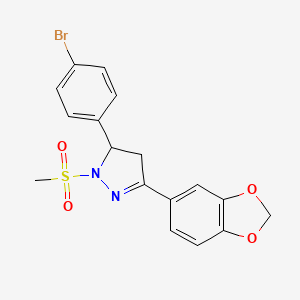
Bacillosporin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacillosporin B is a naturally occurring compound isolated from the fungus Talaromyces bacillosporus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bacillosporin B typically involves the isolation of the compound from the fungal source. The process begins with the cultivation of Talaromyces bacillosporus under specific conditions that promote the production of this compound. The fungal culture is then subjected to extraction and purification processes to isolate the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific fungal strains. advancements in fermentation technology and bioprocessing are paving the way for more efficient production methods.
Chemical Reactions Analysis
Types of Reactions: Bacillosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for the reduction of this compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound structure.
Major Products Formed: The major products formed from these reactions include derivatives with altered biological activities and improved stability. For instance, the oxidation of this compound can lead to the formation of xenoclauxin, a known oxaphenalenone dimer .
Scientific Research Applications
Bacillosporin B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of oxaphenalenone dimers and their derivatives.
Industry: this compound and its derivatives are being investigated for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Bacillosporin B involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Bacillosporin A: An acetyl derivative of Bacillosporin B with similar structural properties but different biological activities.
Bacillosporin C: Another oxaphenalenone dimer with a hemiketal structure.
Xenoclauxin: A known oxaphenalenone dimer formed from the oxidation of this compound.
Uniqueness: this compound stands out due to its unique structural features and the specific conditions required for its synthesis
Properties
IUPAC Name |
(1S,14R,24S)-3,9,19,24-tetrahydroxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2,4(26),8,10,12,16(25),17,19-octaene-7,15,21-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O9/c1-7-3-10(27)15-14-9(5-34-24(15)32)21(29)20-17(12(7)14)18-22(30)13-8(2)4-11(28)16-19(13)26(20,23(18)31)6-35-25(16)33/h3-4,18,23,27-29,31H,5-6H2,1-2H3/t18-,23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMDZYQIKVYHO-WMDMVVLCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)C5C(C46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)[C@@H]5[C@@H]([C@]46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)


![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)


